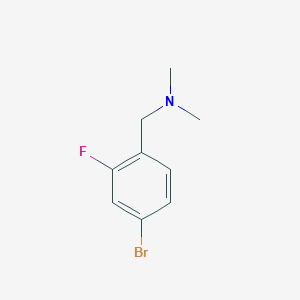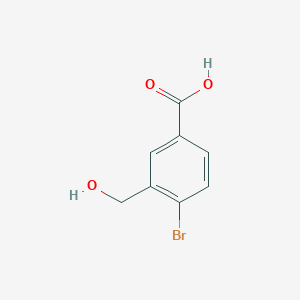
6-Chloro-5-(2-chlorophényl)-2,4-pyridinediol
Vue d'ensemble
Description
The compound is a chlorinated derivative of pyridinediol with a chlorophenyl group. Pyridinediols are a type of organic compound that contain a pyridine ring, a six-membered ring with one nitrogen atom and two hydroxyl (-OH) groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as trichlorophenols, are produced by electrophilic halogenation of phenol with chlorine .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring with two hydroxyl groups and a chlorophenyl group attached. The positions of these groups on the ring could vary .Applications De Recherche Scientifique
Applications antivirales
Les dérivés d'indole, qui comprennent des composés similaires au 6-Chloro-5-(2-chlorophényl)-2,4-pyridinediol, ont montré des activités antivirales prometteuses. Par exemple, certains composés à base d'indole auraient démontré une activité inhibitrice contre le virus de la grippe A et le virus Coxsackie B4 . La similitude structurelle suggère que le this compound pourrait potentiellement être étudié pour son efficacité contre les virus à ARN et à ADN, contribuant au développement de nouveaux médicaments antiviraux.
Propriétés anti-inflammatoires
Les dérivés d'indole sont connus pour leurs propriétés anti-inflammatoires. Les composés aromatiques bioactifs contenant le noyau indole, comme le this compound, pourraient être utilisés dans la synthèse de médicaments destinés à traiter les maladies inflammatoires. Cette application est importante dans l'industrie pharmaceutique pour le développement de nouveaux agents anti-inflammatoires .
Recherche anticancéreuse
Le noyau indole est une caractéristique commune dans de nombreuses molécules médicamenteuses synthétiques possédant des propriétés anticancéreuses. La recherche sur des composés tels que le this compound pourrait conduire à la découverte de nouveaux traitements pour divers cancers. Ces composés peuvent se lier avec une grande affinité à plusieurs récepteurs, ce qui est crucial dans le développement de thérapies anticancéreuses ciblées .
Activité antimicrobienne
Les dérivés de pyrimidine, qui sont structurellement liés au this compound, ont été synthétisés et ont montré une activité inhibitrice contre certaines souches microbiennes. Cela suggère que le this compound pourrait également être étudié pour son potentiel en tant qu'agent antimicrobien, en particulier contre les bactéries gram-positives comme S. aureus et S. saprophyticus .
Potentiel antidiabétique
Les dérivés d'indole ont été identifiés comme possédant des propriétés antidiabétiques. Compte tenu des similitudes structurelles, le this compound pourrait être un candidat pour la synthèse de nouveaux médicaments antidiabétiques. Son potentiel à moduler les voies biologiques liées au diabète est un domaine d'intérêt pour la recherche médicale .
Applications antimalariennes
Le noyau indole est présent dans de nombreux composés ayant une activité antimalarienne. Ainsi, le this compound pourrait être étudié pour son utilisation dans la création de traitements contre le paludisme. Cette application est particulièrement pertinente pour le développement de nouveaux agents thérapeutiques dans les régions où le paludisme est prévalent .
Effets neuroprotecteurs
La recherche sur les dérivés d'indole a également indiqué des effets neuroprotecteurs potentiels. Des composés comme le this compound pourraient être étudiés pour leur capacité à protéger les cellules neuronales contre les dommages, ce qui est précieux dans le traitement des maladies neurodégénératives .
Produits chimiques agricoles
Les dérivés d'indole sont connus pour influencer la croissance et le développement des plantes. Le this compound pourrait être utilisé dans la synthèse de produits chimiques agricoles, tels que des hormones végétales ou des régulateurs de croissance. Cette application a des implications pour l'amélioration des rendements des cultures et l'amélioration de la sécurité alimentaire .
Mécanisme D'action
Target of action
Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that “6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol” might also interact with multiple targets in the body.
Mode of action
The mode of action of a compound depends on its structure and the targets it interacts with. For example, some 6-aryl-3(2H)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Some compounds produce active metabolites when metabolized in the body .
Result of action
The molecular and cellular effects of “6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol” would depend on its targets and mode of action. For example, compounds that inhibit calcium ion influx can prevent platelet aggregation .
Action environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence a compound’s action, efficacy, and stability. For example, the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Propriétés
IUPAC Name |
6-chloro-5-(2-chlorophenyl)-4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-4-2-1-3-6(7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWRLOPXJYHORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(NC(=O)C=C2O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)




![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)




